molecular formula C9H16O3 B3143564 2,2-Dimethyl-tetrahydro-pyran-4-carboxylic acid methyl ester CAS No. 52916-17-3

2,2-Dimethyl-tetrahydro-pyran-4-carboxylic acid methyl ester

Cat. No. B3143564
CAS RN: 52916-17-3
M. Wt: 172.22 g/mol
InChI Key: CURCEXAQWJZVMS-UHFFFAOYSA-N
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Description

“2,2-Dimethyl-tetrahydro-pyran-4-carboxylic acid methyl ester” is a chemical compound with the molecular formula C8H14O3 . It is a derivative of tetrahydropyran, which is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom .


Synthesis Analysis

The synthesis of this compound could potentially involve the reaction of alcohols with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers . Another method could involve the synthesis of 2,2-Dimethyltetrahydro-2H-pyran-4-one from 4H-Pyran-4-one, 2,3-dihydro-2,2-dimethyl- and 2H-Pyran-4-ol .


Molecular Structure Analysis

The molecular structure of “2,2-Dimethyl-tetrahydro-pyran-4-carboxylic acid methyl ester” is based on the tetrahydropyran ring system, which consists of five carbon atoms and an oxygen .


Chemical Reactions Analysis

The chemical reactions involving this compound could include the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature to give tetrahydrofuran and tetrahydropyran derivatives . Another possible reaction could be the intramolecular hydroalkoxylation of unactivated terminal alkenes .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Molecular Probes : The compound has been utilized in the synthesis of TAK779, a potent CCR5 antagonist. Site-specific labeling of TAK779 with carbon-13 at specific positions employed 2,2-dimethyl-tetrahydro-pyran-4-carboxylic acid methyl ester as a starting point (Konno et al., 2009).
  • Formation of Novel Compounds : It is involved in the formation of novel compounds such as 6-oxo-1,4,5,6-tetrahydro-pyrazine-2-carboxylic acid methyl esters via multi-component reactions (Illgen et al., 2004).

Applications in Organic Chemistry

  • Derivative Synthesis : This chemical has been used in the synthesis of various derivatives, such as 4-(2-aminophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid diethyl ester and its rearrangements under different conditions (Kim, 1986).
  • Role in Heterocyclic Chemistry : It's involved in reactions leading to the formation of new heterocyclic systems, such as 2-amino-3-arylbenzo[4,5]thieno[3,2-b]pyran-4-ones (Volovenko et al., 1983).

Pharmacological Applications

  • Synthesis of Functional Derivatives : It has been employed in the synthesis of functional derivatives for potential pharmacological applications. For instance, the synthesis of diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid and related compounds (Agekyan & Mkryan, 2015).

Miscellaneous Applications

  • Exploration of Chemical Reactions : Studies have explored its use in various chemical reactions, such as the Michael condensation of 4-hydroxy-6-methylpyran-2-one (Tan & Tjia, 1977).
  • Polymer Chemistry : The compound is involved in polyaddition reactions, as seen in the case of 3,4-dihydro-2,5-dimethyl-2H-pyran-2-carbaldehyde (Maślińska-Solich et al., 1995).

Future Directions

The future directions in the study and use of this compound could involve further exploration of its synthesis methods and its use in organic synthesis . Additionally, the development of more efficient and environmentally friendly synthesis methods could be a potential area of research .

properties

IUPAC Name

methyl 2,2-dimethyloxane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-9(2)6-7(4-5-12-9)8(10)11-3/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURCEXAQWJZVMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801213878
Record name Methyl tetrahydro-2,2-dimethyl-2H-pyran-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801213878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-tetrahydro-pyran-4-carboxylic acid methyl ester

CAS RN

52916-17-3
Record name Methyl tetrahydro-2,2-dimethyl-2H-pyran-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52916-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl tetrahydro-2,2-dimethyl-2H-pyran-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801213878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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